2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c1-28-16-8-5-13(9-17(16)29-2)20-25-19(30-26-20)11-31-21-23-15(10-18(27)24-21)12-3-6-14(22)7-4-12/h3-10H,11H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLUJJGISMKHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol , often referred to as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its effects on various biological systems.
- Molecular Formula : C17H17N3O5S
- Molecular Weight : 375.4 g/mol
- CAS Number : 902020-83-1
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the pyrimidinol structure. Specific reaction conditions such as temperature control and the use of catalysts are crucial for achieving high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve inhibition of biofilm formation and disruption of bacterial cell wall integrity .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed varying degrees of toxicity among different derivatives. Notably, some compounds exhibited increased cell viability at lower concentrations, suggesting a selective cytotoxic profile that could be beneficial for therapeutic applications .
| Compound | Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|---|
| Compound A | 100 | 92 | 88 |
| Compound B | 200 | 68 | 73 |
| Compound C | 50 | 96 | 97 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the oxadiazole moiety plays a crucial role in binding to enzymes or receptors involved in cellular signaling pathways. This binding may modulate enzyme activity or receptor function, leading to various pharmacological effects.
Case Studies
- Anticancer Activity : A study conducted on multicellular spheroids demonstrated that oxadiazole derivatives could inhibit tumor growth effectively. The screening involved a library of compounds where this particular derivative showed promising results against cancer cell lines .
- Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria indicated that certain modifications to the oxadiazole structure enhanced its antimicrobial potency compared to existing antibiotics like ciprofloxacin .
Scientific Research Applications
Overview
The compound 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a complex organic molecule characterized by its unique structural features, including an oxadiazole ring and a pyrimidine core. Its potential applications span various fields, particularly in medicinal chemistry and material sciences.
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The presence of the dimethoxyphenyl group enhances biological activity, making derivatives of this compound promising candidates for cancer treatment. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma and breast cancer, suggesting that this compound may also possess similar properties .
Antidiabetic Properties
The oxadiazole derivatives have been explored for their antidiabetic effects. Studies involving genetically modified models have demonstrated that these compounds can lower glucose levels significantly. This suggests a potential application in developing therapeutic agents for diabetes management .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring: This can be achieved through reactions involving hydrazides and carboxylic acid derivatives.
- Attachment to Pyrimidine Core: Coupling reagents like N,N’-dicyclohexylcarbodiimide are often used to facilitate this reaction.
- Introduction of Functional Groups: The incorporation of sulfanyl and methoxy groups can enhance the compound's biological activity.
These synthetic routes can be optimized for industrial production using advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Material Science Applications
Beyond medicinal applications, compounds like this compound may also find applications in material sciences due to their unique chemical properties. The oxadiazole structure is known for its thermal stability and potential use in polymers and coatings that require specific chemical resistance or optical properties.
Case Studies and Research Findings
Q & A
Basic: What are the key steps and critical parameters for synthesizing this compound?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole and pyrimidinol moieties, followed by sulfanyl linkage formation. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization reactions) .
- pH optimization (e.g., neutral conditions for coupling reactions) .
- Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation .
Yields are highly dependent on precise stoichiometry and purification via column chromatography .
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural validation employs:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm substituent positions and connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry or regiochemistry .
Advanced: What methodologies optimize reaction yields while minimizing by-products?
Answer:
Advanced strategies include:
- Design of Experiments (DoE) to statistically evaluate factors like solvent polarity, catalyst loading, and reaction time .
- Computational reaction path analysis using quantum chemical calculations (e.g., DFT) to identify energy barriers and transition states .
- Flow chemistry for improved heat/mass transfer in exothermic steps .
Advanced: How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
Answer:
Contradictions arise from impurities, tautomerism, or dynamic effects. Mitigation involves:
- Multi-technique cross-validation : Pair NMR with IR spectroscopy to confirm functional groups (e.g., sulfanyl vs. sulfonyl) .
- Dynamic NMR (DNMR) to detect conformational exchange in solution .
- Isolation and characterization of by-products via preparative HPLC .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
Common assays include:
- Enzyme inhibition studies (e.g., kinase or phosphatase targets) using fluorescence-based assays .
- Cellular viability assays (MTT/XTT) to assess cytotoxicity .
- Binding affinity measurements via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
SAR studies require:
- Targeted substituent modification : Varying methoxy/fluorophenyl groups to assess electronic/steric effects .
- Molecular docking to predict binding modes with biological targets (e.g., ATP-binding pockets) .
- Free-Wilson analysis to deconvolute contributions of individual substituents .
Advanced: How to address discrepancies in purity assessments (e.g., TLC vs. HPLC)?
Answer:
Discrepancies often stem from:
- Matrix effects in TLC (e.g., co-eluting impurities). Validate purity via orthogonal methods:
- HPLC with diode-array detection (DAD) for UV purity .
- Elemental analysis for C/H/N/S content .
- Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Basic: What stability studies are recommended for long-term storage?
Answer:
Evaluate stability under:
- Thermal stress (40–60°C for 2 weeks) .
- Hydrolytic conditions (pH 3–10 buffers) .
- Photolytic exposure (ICH Q1B guidelines) .
Monitor degradation via LC-MS and identify degradation products .
Advanced: How can computational modeling enhance mechanistic understanding?
Answer:
Computational approaches include:
- Molecular dynamics (MD) simulations to study solvent interactions and conformational flexibility .
- Density Functional Theory (DFT) to calculate reaction energetics (e.g., sulfanyl bond formation) .
- Pharmacophore modeling to map bioactive conformations against known inhibitors .
Advanced: How to ensure reproducibility in multi-step syntheses across labs?
Answer:
Reproducibility requires:
- Detailed reaction logs (e.g., exact solvent grades, humidity levels) .
- Standardized quenching/workup protocols to minimize variability .
- Inter-lab validation using shared reference samples and round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
